molecular formula C11H22N2O2 B2781132 (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate CAS No. 1336912-68-5

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

Cat. No.: B2781132
CAS No.: 1336912-68-5
M. Wt: 214.309
InChI Key: WYPHJLKRZSTDMH-VIFPVBQESA-N
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Description

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Dissolve (S)-1-ethylpyrrolidine in an appropriate solvent, such as dichloromethane.
  • Add tert-butyl chloroformate to the solution while maintaining the temperature at 0-5°C.
  • Add triethylamine dropwise to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-Benzyl-3-pyrrolidinol
  • ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. This combination of features can influence its reactivity and interactions with other molecules, making it distinct from other pyrrolidine derivatives.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-ethylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHJLKRZSTDMH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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